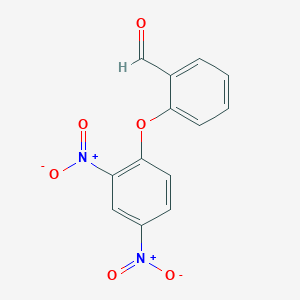

2-(2,4-Dinitrophenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitrophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-8-9-3-1-2-4-12(9)21-13-6-5-10(14(17)18)7-11(13)15(19)20/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQBFCQJSICGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(2,4-Dinitrophenoxy)benzaldehyde

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-dinitrophenoxy)benzaldehyde, a diaryl ether of significant interest in various chemical research domains. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, characterization data, and relevant biochemical context.

Introduction

2-(2,4-Dinitrophenoxy)benzaldehyde, with the molecular formula C₁₃H₈N₂O₆ and a molecular weight of approximately 288.21 g/mol , belongs to the class of diaryl ethers.[1] This structure is notable for the presence of a benzaldehyde ring linked via an ether oxygen to a 2,4-dinitrophenyl group. The strong electron-withdrawing nature of the two nitro groups on the phenoxy moiety significantly influences the electronic properties and reactivity of the entire molecule, particularly activating the dinitrophenyl ring for nucleophilic aromatic substitution and enhancing the electrophilicity of the aldehyde's carbonyl carbon.[1]

Synthesis

The primary and most logical method for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This approach involves the reaction of a nucleophilic partner, 2-hydroxybenzaldehyde (salicylaldehyde), with an electrophilic partner, a 2,4-dinitro-substituted benzene ring bearing a suitable leaving group, such as 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene.[1] The reaction is typically facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group of salicylaldehyde to form a more potent phenoxide nucleophile.[1]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde.

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

2,4-Dinitrofluorobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.

-

To this mixture, add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(2,4-dinitrophenoxy)benzaldehyde.

Characterization

The structural confirmation of the synthesized 2-(2,4-dinitrophenoxy)benzaldehyde is achieved through various spectroscopic techniques. The expected data from these analyses are summarized below.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 2363-12-4[1] |

| Molecular Formula | C₁₃H₈N₂O₆[1] |

| Molecular Weight | 288.21 g/mol [1] |

| Monoisotopic Mass | 288.03823598 Da[1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-(2,4-dinitrophenoxy)benzaldehyde based on characteristic values for its functional groups and data from analogous compounds.

Table 1: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 190 – 195 | Aldehyde Carbonyl (C=O)[1] |

| 140 – 160 | Nitro-substituted Aromatic Carbons[1] |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.0 | Singlet | Aldehyde Proton (-CHO) |

| 7.0 - 8.8 | Multiplets | Aromatic Protons |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O Stretch (Aldehyde)[1] |

| ~1520 | Asymmetric NO₂ Stretch[1] |

| ~1350 | Symmetric NO₂ Stretch[1] |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z Value | Proposed Fragment Ion | Formula |

| 288 | Molecular Ion [M]⁺• | [C₁₃H₈N₂O₆]⁺•[1] |

| 287 | [M-H]⁺ | [C₁₃H₇N₂O₆]⁺[1] |

| 242 | [M-NO₂]⁺ | [C₁₃H₈NO₄]⁺[1] |

| 105 | Benzoyl cation | [C₇H₅O]⁺[1] |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde.

Caption: Synthesis workflow for 2-(2,4-dinitrophenoxy)benzaldehyde.

Potential Toxicological Mechanism

While specific signaling pathways for 2-(2,4-dinitrophenoxy)benzaldehyde are not well-documented, the presence of the 2,4-dinitrophenyl moiety suggests a potential for a toxicological mechanism similar to that of 2,4-dinitrophenol (DNP). DNP is known to act as an uncoupler of oxidative phosphorylation in mitochondria.[2] The following diagram illustrates this logical relationship.

Caption: Potential toxicological mechanism based on the 2,4-dinitrophenol moiety.

References

An In-depth Technical Guide on the Electronic Properties of 2-(2,4-Dinitrophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-(2,4-dinitrophenoxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established principles of physical organic chemistry. It details the expected electronic characteristics, provides protocols for its synthesis and characterization, and presents computational insights into its molecular orbitals. This document is intended to serve as a foundational resource for researchers investigating the potential applications of this and related nitroaromatic compounds.

Introduction

2-(2,4-Dinitrophenoxy)benzaldehyde is a diaryl ether derivative characterized by the presence of a benzaldehyde moiety linked to a 2,4-dinitrophenyl group through an ether linkage. The electronic nature of this molecule is dominated by the powerful electron-withdrawing capacity of the two nitro groups on the phenoxy ring. This strong inductive and resonance effect significantly influences the electron density distribution across the entire molecule, thereby dictating its reactivity, spectral properties, and potential biological activity. Understanding these electronic properties is crucial for the rational design of novel therapeutics and functional materials.

The 2,4-dinitrophenoxy moiety is a well-known strong electron-withdrawing group, which profoundly impacts the molecule's electronic properties and reactivity.[1] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]

Synthesis

The synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a nucleophile, in this case, the phenoxide derived from 2-hydroxybenzaldehyde (salicylaldehyde), with an electron-deficient aromatic ring, 1-halo-2,4-dinitrobenzene (e.g., 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene). The presence of the two electron-withdrawing nitro groups in the ortho and para positions to the halogen is critical for activating the ring towards nucleophilic attack.

Figure 1: Synthetic pathway for 2-(2,4-dinitrophenoxy)benzaldehyde via SNAr.

Experimental Protocol: Synthesis

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) or 1-Chloro-2,4-dinitrobenzene

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

To this mixture, add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(2,4-dinitrophenoxy)benzaldehyde as a solid.

Electronic Properties

The electronic properties of 2-(2,4-dinitrophenoxy)benzaldehyde are largely dictated by the interplay between the electron-donating ether oxygen and the strongly electron-withdrawing dinitrophenyl and benzaldehyde moieties.

Predicted Spectroscopic and Electronic Data

| Parameter | Predicted Value/Range | Method |

| UV-Vis Absorption (λmax) | ||

| π-π* transition | ~230 - 260 nm | Predicted based on analogy to benzaldehyde-2,4-dinitrophenylhydrazone |

| n-π* transition | ~340 - 360 nm | Predicted based on analogy to benzaldehyde-2,4-dinitrophenylhydrazone |

| Molecular Weight | 288.21 g/mol | Calculated |

| Monoisotopic Mass | 288.03823598 Da | Computationally Determined[1] |

| HOMO-LUMO Gap | Expected to be relatively small | Qualitative assessment based on extended conjugation and presence of electron-withdrawing groups |

Experimental Characterization Workflow

The following workflow outlines the key experimental techniques for characterizing the electronic properties of synthesized 2-(2,4-dinitrophenoxy)benzaldehyde.

Figure 2: Experimental workflow for the characterization of 2-(2,4-dinitrophenoxy)benzaldehyde.

Experimental Protocols for Characterization

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) corresponding to electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a stock solution of 2-(2,4-dinitrophenoxy)benzaldehyde of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).

-

Use the pure solvent as a blank to record the baseline.

-

Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry

Objective: To investigate the redox properties of the molecule, specifically the reduction of the nitro groups.

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

Procedure:

-

Prepare a solution of the sample (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Assemble the three-electrode cell: a glassy carbon or platinum working electrode, a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards negative potentials to observe the reduction peaks of the nitro groups, and then reversing the scan direction.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox processes (reversible, quasi-reversible, or irreversible).

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and properties of 2-(2,4-dinitrophenoxy)benzaldehyde.

DFT for Ground-State Properties

DFT calculations can be used to:

-

Optimize the ground-state geometry of the molecule.

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Determine the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity.

-

Generate molecular electrostatic potential (MEP) maps to visualize the electron density distribution and identify regions susceptible to nucleophilic and electrophilic attack.

TD-DFT for Excited-State Properties

TD-DFT calculations are employed to:

-

Simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

-

Assign the observed experimental absorption bands to specific electronic transitions (e.g., π-π, n-π).

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2,4-Dinitrophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 2-(2,4-dinitrophenoxy)benzaldehyde. The presence of the bulky and strongly electron-withdrawing 2,4-dinitrophenoxy substituent at the ortho position profoundly influences the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This document details the synthesis of the parent molecule, key reactions of the aldehyde group including oxidation, reduction, and condensation, and provides relevant, albeit sometimes comparative, quantitative data. Detailed experimental protocols for its synthesis and characteristic reactions are also presented. The logical workflows for these chemical transformations are visualized using schematic diagrams.

Introduction

2-(2,4-Dinitrophenoxy)benzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry. Its structure, featuring a diaryl ether linkage, positions it as a potentially useful scaffold or intermediate in the synthesis of more complex molecules. The core of its chemical personality lies in the reactivity of the aldehyde group, which is significantly modulated by the electronic effects of the 2,4-dinitrophenoxy moiety. This guide focuses on the chemical behavior of this aldehyde functionality, providing a technical foundation for its application in research and development.

Electronic Effects on Aldehyde Reactivity

Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde

The most common route for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with a suitable 2,4-dinitro-substituted benzene bearing a good leaving group, such as 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene, in the presence of a base.[1]

Key Reactions of the Aldehyde Group

The activated aldehyde group of 2-(2,4-dinitrophenoxy)benzaldehyde participates in a variety of characteristic reactions.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(2,4-dinitrophenoxy)benzoic acid, using common oxidizing agents. Care must be taken to control the reaction conditions to avoid potential side reactions on the electron-rich rings.

Reduction to Primary Alcohol

Selective reduction of the aldehyde group to a primary alcohol, [2-(2,4-dinitrophenoxy)phenyl]methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄).[2] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the nitro groups.

Condensation with Hydrazine Derivatives

A hallmark reaction of aldehydes is their condensation with hydrazine derivatives. 2-(2,4-Dinitrophenoxy)benzaldehyde readily reacts with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a brightly colored 2,4-dinitrophenylhydrazone precipitate.[3][4] This reaction is a reliable qualitative test for the presence of the carbonyl group.

Quantitative Data

Specific kinetic and thermodynamic data for 2-(2,4-dinitrophenoxy)benzaldehyde are scarce in publicly available literature. However, data for related compounds can provide valuable insights.

| Property | Compound | Value / Observation | Reference |

| Molecular Weight | 2-(2,4-Dinitrophenoxy)benzaldehyde | 288.21 g/mol | [1] |

| Reactivity Comparison | Substituted Benzaldehydes | Electron-withdrawing groups (like nitro groups) increase the reactivity of the aldehyde towards nucleophilic addition. The order of reactivity is generally p-nitrobenzaldehyde > benzaldehyde > p-tolualdehyde. | [5][6] |

| Melting Point of Derivative | Benzaldehyde 2,4-dinitrophenylhydrazone | 237 °C. The formation of a solid derivative with a sharp melting point is a classic method for identifying aldehydes and ketones. | [7] |

| Reduction Product Yield | Reduction of 4-nitrobenzaldehyde with NaBH₄ | High yields are typically expected for the reduction of aromatic aldehydes with sodium borohydride. For example, the reduction of 4-nitrobenzaldehyde proceeds with high efficiency. | [8] |

| Oxidation Kinetics | Substituted Benzaldehydes | The oxidation of benzaldehydes is promoted by hydrogen ions. The reaction is first order with respect to both the aldehyde and the oxidizing agent (e.g., pyridinium bromochromate). Electron-withdrawing substituents generally decrease the rate of oxidation. | [9] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and key reactions of 2-(2,4-dinitrophenoxy)benzaldehyde. These are based on standard procedures for similar compounds and may require optimization.

Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde

Materials:

-

2-Hydroxybenzaldehyde (salicylaldehyde)

-

2,4-Dinitrochlorobenzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2,4-dinitrochlorobenzene (1.0 eq) in DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water with stirring.

-

A precipitate of 2-(2,4-dinitrophenoxy)benzaldehyde will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

-

Dry the purified product under vacuum.

Oxidation to 2-(2,4-Dinitrophenoxy)benzoic Acid

Materials:

-

2-(2,4-Dinitrophenoxy)benzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

Procedure:

-

Dissolve 2-(2,4-dinitrophenoxy)benzaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate (approx. 2.0 eq) in water.

-

Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. A brown precipitate of MnO₂ will form.

-

After the addition is complete, stir the mixture for an additional 1-2 hours or until the purple color of the permanganate has disappeared.

-

Add a small amount of sodium bisulfite to quench any excess KMnO₄.

-

Filter the mixture to remove the MnO₂ precipitate.

-

Acidify the filtrate with concentrated HCl until it is acidic to litmus paper.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Reduction to [2-(2,4-Dinitrophenoxy)phenyl]methanol

Materials:

-

2-(2,4-Dinitrophenoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Deionized water

-

Dilute hydrochloric acid

Procedure:

-

Dissolve 2-(2,4-dinitrophenoxy)benzaldehyde (1.0 eq) in ethanol in a flask and cool the solution in an ice bath.

-

In a separate container, prepare a solution of sodium borohydride (1.0-1.5 eq) in a small amount of cold ethanol.

-

Slowly add the NaBH₄ solution to the aldehyde solution with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

-

Add deionized water to precipitate the alcohol product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

Formation of the 2,4-Dinitrophenylhydrazone Derivative

Materials:

-

2-(2,4-Dinitrophenoxy)benzaldehyde

-

Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)

-

Methanol or Ethanol

Procedure:

-

Dissolve a small amount of 2-(2,4-dinitrophenoxy)benzaldehyde in a minimal amount of methanol in a test tube.

-

Add a few drops of Brady's reagent to the solution.

-

A yellow to orange-red precipitate should form almost immediately.

-

If no precipitate forms at room temperature, gently warm the mixture in a water bath for a few minutes and then cool in an ice bath.

-

The solid derivative can be collected by vacuum filtration, washed with a small amount of cold ethanol, and dried. The melting point can then be determined for characterization.[3][7]

Conclusion

The aldehyde group in 2-(2,4-dinitrophenoxy)benzaldehyde is a highly reactive functional group due to the strong electron-withdrawing nature of the 2,4-dinitrophenoxy substituent. This enhanced electrophilicity makes it an excellent substrate for a variety of nucleophilic addition and related reactions. This technical guide provides the foundational knowledge, including synthetic and reaction protocols, necessary for the effective utilization of this compound in chemical synthesis and development. While specific quantitative kinetic data for this molecule remains an area for further investigation, the principles and procedures outlined herein offer a robust starting point for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. embibe.com [embibe.com]

- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Solved 1/ Write the mechanism of the reaction of | Chegg.com [chegg.com]

- 8. studylib.net [studylib.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Potential of 2-(2,4-Dinitrophenoxy)benzaldehyde in Advanced Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel functional materials with tailored properties is a cornerstone of modern materials science. In this context, aromatic compounds bearing electronically active substituents offer a rich playground for designing molecules with specific optical, electronic, and chemical functionalities. 2-(2,4-Dinitrophenoxy)benzaldehyde, a molecule characterized by a highly electron-deficient dinitrophenoxy moiety and a reactive aldehyde group, presents a compelling case for exploration in the development of advanced materials. This technical guide explores the synthesis, properties, and, most importantly, the untapped potential of this versatile compound in materials science, providing a roadmap for researchers in the field.

The core of 2-(2,4-Dinitrophenoxy)benzaldehyde's potential lies in the strong electron-withdrawing nature of the 2,4-dinitrophenoxy group, which profoundly influences the reactivity of the entire molecule.[1] This electronic feature, coupled with the synthetic accessibility of the compound, opens avenues for its application in sensors, functional polymers, and as a precursor to more complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of 2-(2,4-Dinitrophenoxy)benzaldehyde is crucial for its application in materials science. The following table summarizes key physicochemical and spectroscopic data for the compound.

| Property | Value | Reference/Method |

| Molecular Formula | C₁₃H₈N₂O₆ | - |

| Molecular Weight | 288.22 g/mol | - |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Soluble in common organic solvents | - |

| Key IR Absorptions (cm⁻¹) | ~1700 (C=O, aldehyde), ~1530 & ~1340 (NO₂, asymmetric & symmetric stretching) | Typical values |

| ¹H NMR (ppm) | ~10.5 (s, 1H, CHO), 7.0-9.0 (m, 7H, Ar-H) | Predicted |

| ¹³C NMR (ppm) | ~190 (CHO), 120-160 (Ar-C) | Predicted |

Potential Applications in Materials Science

While direct applications of 2-(2,4-Dinitrophenoxy)benzaldehyde in materials science are not yet extensively reported, its chemical structure suggests several promising areas of investigation.

Precursor for Luminescent Materials and Chemical Sensors

Nitroaromatic compounds are well-known quenchers of fluorescence, a property that has been widely exploited in the development of chemical sensors for explosives and other nitro-containing pollutants.[2][3][4] The electron-deficient nature of the dinitrophenoxy ring in 2-(2,4-Dinitrophenoxy)benzaldehyde makes it an excellent candidate for incorporation into sensor arrays or as a building block for novel sensing materials.

Furthermore, the aldehyde functionality provides a convenient handle for post-synthetic modification. It can be readily converted into various other functional groups, allowing for the covalent attachment of the dinitrophenoxy moiety to fluorescent polymers or surfaces. The reduction of the nitro groups to fluorescent amino groups offers a pathway to "turn-on" fluorescent sensors.

Building Block for High-Performance Polymers

The incorporation of electron-withdrawing groups into polymer backbones is a common strategy to tune their electronic and optical properties.[5][6] The dinitrophenoxy group in 2-(2,4-Dinitrophenoxy)benzaldehyde can be leveraged to create polymers with high electron affinity, which are desirable for applications in organic electronics, such as n-type semiconductors in organic thin-film transistors (OTFTs).

The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with diamines to form polyimines (Schiff bases), or it can be modified to introduce other polymerizable functionalities. The resulting polymers would possess the strong electron-accepting dinitrophenoxy pendants, potentially leading to materials with interesting charge transport properties.

Intermediate for the Synthesis of Functional Dyes and Pigments

The chromophoric nature of the dinitrophenyl group suggests that derivatives of 2-(2,4-Dinitrophenoxy)benzaldehyde could find use as dyes and pigments. The reactivity of the aldehyde group allows for the extension of the conjugated system through reactions like Knoevenagel condensation or Wittig reactions, leading to molecules with tailored absorption and emission properties. The resulting compounds could be explored for applications in organic light-emitting diodes (OLEDs), nonlinear optics, or as colorimetric indicators.

Experimental Protocols

Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde

The primary route for the synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction.[1]

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

2,4-Dinitrofluorobenzene (or 2,4-Dinitrochlorobenzene)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Filter the solid, wash it thoroughly with deionized water, and dry it under vacuum.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure 2-(2,4-Dinitrophenoxy)benzaldehyde.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl and the nitro groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the synthesized product.

Future Outlook

2-(2,4-Dinitrophenoxy)benzaldehyde is a molecule with significant, yet largely unexplored, potential in materials science. Its synthesis is straightforward, and its chemical properties make it an attractive building block for a variety of functional materials. Future research should focus on the systematic investigation of its incorporation into polymers for electronic applications, the development of sensor platforms based on its unique electronic characteristics, and the synthesis of novel dyes and nonlinear optical materials. The detailed experimental protocols and conceptual frameworks provided in this guide aim to catalyze further research and unlock the full potential of this promising compound.

References

- 1. 2-(2,4-Dinitrophenoxy)benzaldehyde | 2363-12-4 | Benchchem [benchchem.com]

- 2. blog.novomof.com [blog.novomof.com]

- 3. Explosive and pollutant nitroaromatic sensing through a Cd(II) based ladder shaped 1D coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ortho-substituted phenoxybenzaldehydes, a class of aromatic compounds with significant potential in medicinal chemistry and materials science. This document details their synthesis, chemical properties, and known biological activities, offering a valuable resource for researchers and developers in the field.

Chemical Properties and Synthesis

Ortho-substituted phenoxybenzaldehydes are characterized by a benzaldehyde ring with a phenoxy group at the ortho-position, and potentially other substituents. The presence and nature of these substituents can significantly influence the molecule's reactivity, physical properties, and biological activity.

A common synthetic route to produce substituted benzaldehydes is through a tandem reaction, which offers the advantage of a one-pot synthesis without the need for intermediate purification, thus saving time and resources.[1] One such method involves directed metalation to introduce various functional groups at the ortho position of benzaldehyde derivatives.[1] This process is typically carried out under inert atmospheres and at low temperatures.[1]

Another example is the synthesis of 4-fluoro-3-phenoxybenzaldehyde, an important intermediate for pyrethroid insecticides.[2] Its structure, featuring a benzaldehyde moiety, a fluorine atom, and a phenoxy group, dictates its reactivity and utility in various synthetic pathways.[2]

Table 1: Physicochemical Properties of Selected Phenoxybenzaldehydes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 3-Phenoxybenzaldehyde | 39515-51-0 | C13H10O2 | 198.22 | - | 169-169.5 (at 11 mmHg) | Clear light yellow to amber liquid |

| 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | C13H9FO2 | 216.21 | 56-59 | 310-312 | White to light yellow solid |

| 2-Chlorobenzaldehyde | 643-73-8 | C7H5ClO | 140.57 | - | - | - |

Data sourced from various chemical suppliers and databases.[2][3][4][5]

Experimental Protocols for Synthesis

General Tandem Reaction for Ortho-Substituted Benzaldehydes

This protocol outlines a general method for the one-pot synthesis of ortho-substituted benzaldehyde derivatives.[1]

Materials:

-

Formamide

-

Phenyl lithium

-

Butyllithium

-

Desired electrophile

-

Inert atmosphere (e.g., Argon)

-

Anhydrous solvents

Procedure:

-

Initiate the reaction with formamide and phenyl lithium to create an alpha-amino alkoxide in situ.

-

Introduce butyllithium followed by the addition of the chosen electrophile to form the ortho-substituted benzaldehyde.

-

Maintain the reaction under an inert atmosphere and at low temperatures throughout the process.

-

Purify the product using radial preparative layer chromatography.

-

Identify and characterize the compound using infra-red (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of m-Phenoxybenzaldehyde via Sommelet-type Reaction

A patented process for preparing m-phenoxybenzaldehyde involves the halogenation of m-phenoxytoluene on the side chain, followed by a Sommelet-type reaction.[6]

Materials:

-

m-Phenoxytoluene

-

Halogenating agent (e.g., chlorine)

-

Inert solvent

-

Free radical initiator or strong light

-

Hexamethylenetetramine

-

Aqueous ethanol or acetic acid

-

Dilute mineral acid (e.g., hydrochloric acid)

Procedure:

-

Halogenate m-phenoxytoluene on the side chain in an inert solvent in the presence of a free radical initiator or strong light to obtain a mixture of mono and dihalo derivatives.

-

React the mixture of m-phenoxybenzyl halide and m-phenoxybenzal halide with hexamethylenetetramine in hot aqueous ethanol or acetic acid.

-

Hydrolyze the resulting mixture with a dilute mineral acid to yield m-phenoxybenzaldehyde.

Biological Activities and Applications

Phenoxybenzaldehyde derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds and fine chemicals.

-

Pesticide Synthesis: 3-Phenoxybenzaldehyde and its derivatives are crucial intermediates in the production of pyrethroid insecticides, such as permethrin.[2][6]

-

Drug Discovery: These compounds serve as building blocks in the synthesis of various pharmaceutical agents. For instance, they are used in the preparation of N-(substituted Benzylidene)-p-(2-Benzimidazolyl)phenoxyacetyl hydrazides, which have been evaluated for their biological activities.[7] 3-Phenoxybenzaldehyde itself has been identified as a complement (classical pathway) inhibitor with an IC50 of 1388μM.

-

Fine Chemicals: Their aromatic structure makes them suitable for the synthesis of fragrances and flavor compounds.[2]

-

Polymer Chemistry: They can be used as precursors for specialty monomers or polymers with enhanced properties.[2]

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways directly modulated by ortho-substituted phenoxybenzaldehydes as a class are not extensively documented in publicly available literature. Their primary role appears to be as versatile scaffolds for the development of more complex molecules with specific biological targets. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. nbinno.com [nbinno.com]

- 3. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]

- 4. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ORTHO CHLORO BENZALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 6. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of N-(substituted Benzylidene)-p-(2-Benzimidazolyl)phenoxyacetyl Hydrazides [zenodo.org]

Computational Modeling of 2-(2,4-Dinitrophenoxy)benzaldehyde: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the computational modeling of 2-(2,4-dinitrophenoxy)benzaldehyde, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical investigation of this molecule's properties.

Introduction to 2-(2,4-Dinitrophenoxy)benzaldehyde

2-(2,4-Dinitrophenoxy)benzaldehyde is an organic molecule characterized by a benzaldehyde ring linked to a 2,4-dinitrophenyl group through an ether linkage. The presence of the nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the molecule.[1] The aldehyde functional group is a key site for chemical reactions, and its reactivity is enhanced by the electron-withdrawing nature of the dinitrophenoxy substituent.[1] Computational chemistry serves as a powerful tool for understanding the structure-activity relationships of such nitroaromatic compounds.[2][3][4]

Computational Methodology

A typical computational workflow for investigating 2-(2,4-dinitrophenoxy)benzaldehyde involves several key steps, from geometry optimization to the prediction of its biological activity.

Caption: A generalized workflow for the computational modeling of a small molecule.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of nitroaromatic compounds.[2]

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: The 3D structure of 2-(2,4-dinitrophenoxy)benzaldehyde is drawn using molecular building software (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MM+).[5]

-

DFT Calculation Setup: The geometry of the molecule is then optimized at a higher level of theory, typically using DFT with the B3LYP functional and a 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Analysis

The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, can be calculated from the optimized geometry.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, identifying electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These charges provide a quantitative measure of the partial charge on each atom in the molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The optimized 3D structure of 2-(2,4-dinitrophenoxy)benzaldehyde is prepared for docking by adding hydrogen atoms and assigning partial charges.

-

Receptor Preparation: A suitable protein target is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Grid Generation: A binding site on the receptor is defined, and a grid box is generated to encompass this site.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the receptor's binding site. The binding affinity is typically scored in kcal/mol.

Caption: A schematic representation of a typical molecular docking workflow.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for the computational modeling of 2-(2,4-dinitrophenoxy)benzaldehyde.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ether) | 1.38 Å |

| C=O (aldehyde) | 1.22 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| O=C-H (aldehyde) | 121.0° | |

| Dihedral Angle | C-C-O-C | 85.0° |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 5.2 Debye |

| Total Energy | -1125 Hartree |

Table 3: Mulliken Atomic Charges (Selected Atoms)

| Atom | Charge (e) |

| O (ether) | -0.55 |

| C (aldehyde carbonyl) | +0.45 |

| O (aldehyde carbonyl) | -0.50 |

| N (nitro) | +0.90 |

| O (nitro) | -0.48 |

Table 4: Hypothetical Molecular Docking Results with a Kinase Target

| Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| -8.5 | LEU78, VAL86, ALA102 | GLU91 (with aldehyde O) |

| PHE145, LYS147 | LYS147 (with nitro O) |

Synthesis Protocol

The synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde typically involves a nucleophilic aromatic substitution reaction.[1]

Experimental Protocol: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde

-

Reactants: 2-hydroxybenzaldehyde (salicylaldehyde) and 2,4-dinitrofluorobenzene are used as the nucleophilic and electrophilic partners, respectively.[1]

-

Solvent and Base: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a weak base like potassium carbonate (K₂CO₃).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product is then filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4] Their mechanism of action can involve the generation of reactive oxygen species (ROS) or the inhibition of specific enzymes.

Caption: A hypothetical signaling pathway illustrating enzyme inhibition.

Conclusion

The computational modeling of 2-(2,4-dinitrophenoxy)benzaldehyde provides valuable insights into its structural, electronic, and potential biological properties. Through a combination of quantum chemical calculations and molecular docking simulations, it is possible to elucidate the molecule's reactivity and predict its interactions with biological targets. This in-silico approach is a crucial component of modern drug discovery and materials science, enabling the rational design of new molecules with desired functionalities. Further experimental validation is essential to confirm the theoretical predictions and fully characterize the properties of this compound.

References

- 1. 2-(2,4-Dinitrophenoxy)benzaldehyde | 2363-12-4 | Benchchem [benchchem.com]

- 2. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

Frontier Molecular Orbital Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Frontier Molecular Orbital (FMO) analysis of 2-(2,4-dinitrophenoxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. The FMO theory is a powerful tool for predicting the reactivity and electronic properties of chemical compounds. This document outlines the theoretical framework, computational methodology, and interpretation of FMO analysis for the title compound, and includes a detailed, representative experimental protocol for its synthesis and computational study. The quantitative data from the FMO analysis, including HOMO-LUMO energies and associated quantum chemical parameters, are presented in a structured format. Furthermore, this guide includes detailed workflows for the synthesis and computational analysis, visualized using Graphviz diagrams, to provide a clear and logical representation of the processes involved.

Introduction to Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules.[1][2] The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.[3][4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.[3][5] A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability.[3]

The compound 2-(2,4-dinitrophenoxy)benzaldehyde possesses a unique electronic structure arising from the interplay between the electron-withdrawing nitro groups and the benzaldehyde moiety, connected by an ether linkage. FMO analysis of this molecule provides valuable insights into its electrophilic and nucleophilic sites, potential for charge transfer interactions, and overall reactivity, which are crucial for applications in drug design and the development of novel materials.

Synthesis and Characterization

The synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde

Materials:

-

2-Hydroxybenzaldehyde (salicylaldehyde)

-

2,4-Dinitrochlorobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2,4-dinitrochlorobenzene (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) to the mixture. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with constant stirring. A solid precipitate of 2-(2,4-dinitrophenoxy)benzaldehyde will form.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water to remove any inorganic impurities.

-

Recrystallize the crude product from ethanol to obtain pure 2-(2,4-dinitrophenoxy)benzaldehyde.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow

Computational Frontier Molecular Orbital (FMO) Analysis

The FMO analysis of 2-(2,4-dinitrophenoxy)benzaldehyde is performed using quantum chemical calculations, typically employing Density Functional Theory (DFT).

Experimental Protocol: Computational Analysis

Software:

-

Gaussian, ORCA, or any other suitable quantum chemistry software package.

-

GaussView, Avogadro, or other molecular visualization software.

Methodology:

-

Geometry Optimization:

-

The initial 3D structure of 2-(2,4-dinitrophenoxy)benzaldehyde is built using a molecular editor.

-

The geometry of the molecule is then optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Frequency calculations are performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

FMO Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The energies of the HOMO and LUMO are obtained from the output of this calculation.

-

The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

-

-

Calculation of Quantum Chemical Parameters:

-

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated:

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / η

-

Electrophilicity Index (ω): ω = χ² / (2η)

-

-

-

Visualization:

-

The 3D isosurfaces of the HOMO and LUMO are generated to visualize the electron density distribution in these orbitals. This helps in identifying the nucleophilic (HOMO) and electrophilic (LUMO) regions of the molecule.

-

Computational Workflow

Quantitative Data Summary

The following table summarizes the representative quantum chemical parameters for 2-(2,4-dinitrophenoxy)benzaldehyde, as would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Note: These are typical values for similar aromatic nitro compounds and serve as an illustrative example.

| Parameter | Symbol | Formula | Representative Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.55 | eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.30 | eV |

| Ionization Potential | I | -EHOMO | 6.85 | eV |

| Electron Affinity | A | -ELUMO | 2.55 | eV |

| Electronegativity | χ | (I + A) / 2 | 4.70 | eV |

| Chemical Hardness | η | (I - A) / 2 | 2.15 | eV |

| Chemical Softness | S | 1 / η | 0.47 | eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | 5.14 | eV |

Interpretation of Results and Applications

The FMO analysis provides critical insights into the reactivity of 2-(2,4-dinitrophenoxy)benzaldehyde. The relatively high ionization potential and the size of the HOMO-LUMO gap suggest a molecule with considerable stability. The electrophilicity index indicates a strong capacity to accept electrons, which is expected due to the presence of the electron-withdrawing nitro groups.

Visualization of the HOMO would likely show electron density localized on the benzaldehyde ring and the ether oxygen, indicating these as potential sites for nucleophilic attack. Conversely, the LUMO is expected to be distributed over the dinitrophenoxy ring, highlighting its electrophilic nature.

For drug development professionals, this information is invaluable for understanding potential interactions with biological targets. The identified electrophilic and nucleophilic sites can guide the design of derivatives with enhanced binding affinity or modified reactivity profiles. In materials science, the electronic properties derived from FMO analysis can inform the development of novel materials with specific optical or electronic characteristics.

Conclusion

This technical guide has provided a detailed overview of the Frontier Molecular Orbital analysis of 2-(2,4-dinitrophenoxy)benzaldehyde. By outlining the synthetic and computational protocols, presenting key quantitative data in a structured format, and visualizing the associated workflows, this document serves as a valuable resource for researchers in chemistry, materials science, and drug development. The insights gained from FMO analysis are instrumental in predicting the chemical behavior of this molecule and guiding its application in various scientific and technological fields.

References

Unlocking Novel Scaffolds: A Technical Guide to Unexplored Synthetic Pathways Using 2-(2,4-Dinitrophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the untapped synthetic potential of 2-(2,4-dinitrophenoxy)benzaldehyde, a versatile building block poised for the creation of novel and complex molecular architectures. By leveraging its unique electronic and structural features, we present a series of unexplored synthetic pathways, offering detailed experimental protocols and conceptual frameworks for the development of new chemical entities relevant to pharmaceutical and materials science research.

Core Reactivity and Synthetic Potential

2-(2,4-Dinitrophenoxy)benzaldehyde possesses three primary sites of reactivity that can be strategically exploited for molecular diversification[1]:

-

The Aldehyde Group: This group is highly activated towards nucleophilic addition due to the strong electron-withdrawing nature of the 2,4-dinitrophenoxy moiety. This enhanced electrophilicity makes it an excellent handle for initiating a variety of transformations.

-

The Dinitrophenyl Ring: The two nitro groups render this aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity was key to the synthesis of the parent molecule itself, typically formed via an SNAr reaction between 2-hydroxybenzaldehyde and a 2,4-dinitrohalobenzene[1].

-

The Nitro Groups: The nitro functionalities are amenable to reduction, typically using agents like hydrogen gas with a palladium catalyst, to form the corresponding amino groups. This transformation dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating, opening up new avenues for intramolecular reactions[1].

This guide will focus on leveraging the interplay between these reactive sites to forge novel heterocyclic scaffolds.

Unexplored Synthetic Pathway 1: Reductive Cyclization to Novel Phenoxazine Scaffolds

A significant, yet underexplored, opportunity lies in the reductive cyclization of 2-(2,4-dinitrophenoxy)benzaldehyde derivatives. The strategic reduction of the nitro groups to amines in situ can be followed by an intramolecular cyclization with the aldehyde functionality, or a derivative thereof, to yield novel phenoxazine-type structures. These scaffolds are of considerable interest in medicinal chemistry due to their presence in various biologically active compounds.

Proposed Reaction Scheme:

A two-step, one-pot process is proposed. First, the aldehyde is converted to an imine. Subsequently, the nitro groups are reduced, and the resulting diamine undergoes spontaneous intramolecular cyclization.

Caption: Proposed workflow for the synthesis of dihydrophenoxazine derivatives.

Experimental Protocol:

-

Imine Formation: To a solution of 2-(2,4-dinitrophenoxy)benzaldehyde (1.0 mmol) in ethanol (20 mL) is added a primary amine (e.g., benzylamine, 1.1 mmol). The mixture is stirred at room temperature for 4 hours. The formation of the imine can be monitored by TLC.

-

Reductive Cyclization: The reaction mixture containing the crude imine is transferred to a Parr hydrogenation apparatus. Palladium on carbon (10 mol %) is added, and the vessel is purged with nitrogen before being pressurized with hydrogen gas to 50 psi. The reaction is stirred at 50°C for 12 hours.

-

Work-up and Purification: The catalyst is removed by filtration through Celite®, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydrophenoxazine derivative.

Unexplored Synthetic Pathway 2: A Novel Multicomponent Approach to Complex Amides

The activated aldehyde of 2-(2,4-dinitrophenoxy)benzaldehyde is an ideal candidate for multicomponent reactions (MCRs), which offer a rapid and efficient means of generating molecular complexity from simple starting materials. A Ugi-type four-component reaction (U-4CR) is proposed here as a novel application for this substrate.

Proposed Reaction Scheme:

This pathway involves the one-pot reaction of 2-(2,4-dinitrophenoxy)benzaldehyde, a primary amine, an isocyanide, and a carboxylic acid to generate a complex α-acetamido amide derivative.

Caption: Ugi four-component reaction utilizing the title compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, 2-(2,4-dinitrophenoxy)benzaldehyde (1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) are dissolved in methanol (15 mL). The mixture is stirred for 30 minutes at room temperature.

-

Addition of Reagents: A carboxylic acid (e.g., acetic acid, 1.0 mmol) and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) are then added sequentially to the reaction mixture.

-

Reaction and Work-up: The flask is equipped with a condenser and heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target α-acetamido amide.

Unexplored Synthetic Pathway 3: Towards a Dibenz[b,f][1][2]oxazepine Scaffold

The diaryl ether linkage in 2-(2,4-dinitrophenoxy)benzaldehyde provides a backbone that is pre-organized for the synthesis of seven-membered heterocyclic systems such as dibenz[b,f][1][2]oxazepines. This can be envisioned through a multi-step sequence involving the transformation of the aldehyde and subsequent intramolecular cyclization.

Proposed Reaction Scheme:

This pathway involves an initial Wittig reaction to extend the carbon chain, followed by reduction of the nitro groups and subsequent intramolecular cyclization.

Caption: Multi-step synthesis of a dibenz[b,f][1][2]oxazepine scaffold.

Experimental Protocol:

-

Wittig Reaction: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.2 mmol) in dry THF (20 mL) at 0°C is added potassium tert-butoxide (1.2 mmol). The resulting orange-red ylide solution is stirred for 30 minutes. A solution of 2-(2,4-dinitrophenoxy)benzaldehyde (1.0 mmol) in dry THF (10 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

-

Nitro Group Reduction: The α,β-unsaturated ester (1.0 mmol) is dissolved in a mixture of ethanol (20 mL) and water (5 mL). Iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) are added, and the mixture is heated to reflux for 6 hours. The hot solution is filtered through Celite®, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated.

-

Intramolecular Cyclization: The crude diamino ester is dissolved in toluene (25 mL) and heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dibenz[b,f][1][2]oxazepine derivative.

Data Summary and Comparison of Pathways

The following table summarizes the key aspects of the proposed unexplored synthetic pathways, providing a comparative overview for researchers to select the most appropriate route for their target structures.

| Pathway | Key Transformation | Potential Product Scaffold | Number of Steps | Key Reagents | Potential Advantages |

| 1 | Reductive Cyclization | Dihydrophenoxazine | 2 (one-pot) | Primary amine, Pd/C, H₂ | Rapid access to N-containing heterocycles, high atom economy. |

| 2 | Ugi Multicomponent Reaction | α-Acetamido Amide | 1 | Primary amine, isocyanide, carboxylic acid | High molecular complexity in a single step, combinatorial library potential. |

| 3 | Wittig Reaction & Cyclization | Dibenz[b,f][1][2]oxazepine | 3 | Phosphonium ylide, Fe/NH₄Cl | Access to larger, pharmaceutically relevant ring systems. |

Conclusion

2-(2,4-Dinitrophenoxy)benzaldehyde is a readily accessible starting material with significant, yet largely unexplored, potential for the synthesis of novel and diverse heterocyclic compounds. The pathways outlined in this guide—reductive cyclization, multicomponent reactions, and the construction of seven-membered rings—provide a roadmap for researchers to unlock new chemical space. The detailed experimental protocols serve as a starting point for further optimization and exploration, with the ultimate goal of accelerating the discovery of new molecules with valuable applications in drug development and materials science.

References

An In-depth Technical Guide to the Investigation of Intramolecular Charge Transfer in 2-(2,4-Dinitrophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation of intramolecular charge transfer (ICT) in the donor-acceptor molecule, 2-(2,4-dinitrophenoxy)benzaldehyde. The document outlines the fundamental principles of ICT, the specific molecular characteristics of the title compound that facilitate this phenomenon, and detailed experimental protocols for its characterization. Key methodologies, including synthesis, steady-state and time-resolved spectroscopy, and computational modeling, are presented. Furthermore, expected quantitative data are summarized in tabular format to provide a comparative analysis framework. Visual diagrams generated using Graphviz are included to illustrate the proposed ICT mechanism, experimental workflow, and the logical progression of the investigation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the design and analysis of novel ICT systems.

Introduction to Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules containing both an electron-donating (donor) and an electron-accepting (acceptor) moiety, linked by a π-conjugated system or a flexible single bond. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the acceptor. This charge redistribution leads to the formation of a highly polar excited state, often referred to as the ICT state.

The efficiency and characteristics of ICT are highly sensitive to the surrounding environment, including solvent polarity, viscosity, and temperature. This sensitivity makes ICT molecules attractive for a wide range of applications, including:

-

Fluorescent Probes and Sensors: The emission properties of ICT compounds can be modulated by the presence of specific analytes or changes in the local environment.

-

Nonlinear Optics: The large change in dipole moment upon excitation can give rise to significant nonlinear optical properties.

-

Organic Light-Emitting Diodes (OLEDs): ICT molecules can be utilized as emitters in the emissive layer of OLEDs.

-

Drug Development: ICT processes can play a role in the mechanism of action of certain drugs and can be exploited for the development of photodynamic therapy agents.

Molecular Design and Proposed ICT Mechanism in 2-(2,4-Dinitrophenoxy)benzaldehyde

The molecule 2-(2,4-dinitrophenoxy)benzaldehyde is an archetypal donor-acceptor system. The 2,4-dinitrophenoxy group, with its two strongly electron-withdrawing nitro groups, serves as the potent electron acceptor. The benzaldehyde moiety, particularly with the ortho-phenoxy linkage, acts as the electron donor. The ether linkage provides a degree of conformational flexibility, which can influence the extent of electronic coupling between the donor and acceptor units.

Upon excitation with a suitable wavelength of light, the molecule is expected to undergo an intramolecular charge transfer from the benzaldehyde ring to the 2,4-dinitrophenoxy ring. This process is depicted in the following diagram:

Experimental Protocols

A thorough investigation of the ICT properties of 2-(2,4-dinitrophenoxy)benzaldehyde necessitates a combination of synthetic, spectroscopic, and computational methods.

Synthesis

The synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1]

-

Reactants: 2-Hydroxybenzaldehyde (salicylaldehyde) and 2,4-dinitrofluorobenzene.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base: A mild base, such as potassium carbonate (K2CO3), to deprotonate the hydroxyl group of salicylaldehyde.

-

Procedure:

-

Dissolve 2-hydroxybenzaldehyde and potassium carbonate in the chosen solvent.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,4-dinitrofluorobenzene to the reaction mixture.

-

Heat the reaction mixture at a temperature between 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Characterization: The final product should be characterized by 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Studies

These techniques are fundamental to probing the electronic transitions and the nature of the excited state.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

-

Sample Preparation: Prepare dilute solutions (micromolar concentration) of the compound in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

-

Data Acquisition:

-

Record the absorption spectra to determine the ground-state absorption maxima (λabs).

-

Record the fluorescence emission spectra by exciting at the longest wavelength absorption maximum.

-

-

Data Analysis:

-

Analyze the solvatochromic shifts in the absorption and emission spectra as a function of solvent polarity using the Lippert-Mataga equation to estimate the change in dipole moment upon excitation.

-

This technique provides insights into the dynamics of the excited state, including the lifetime of the ICT state.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed laser source at the absorption maximum.

-

Measure the fluorescence decay profiles at the emission maximum in different solvents.

-

-

Data Analysis:

-

Fit the decay profiles to exponential functions to determine the fluorescence lifetimes (τf).

-

Analyze the variation in fluorescence lifetimes with solvent polarity.

-

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide theoretical support for the experimental findings.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Calculations:

-

Optimize the ground state geometry of the molecule.

-

Calculate the HOMO and LUMO energy levels and their spatial distributions.

-

Simulate the UV-Vis absorption spectrum using TD-DFT.

-

Optimize the geometry of the first excited state to understand the structural changes upon excitation.

-

Calculate the dipole moments of the ground and excited states.

-

Expected Data and Discussion

The following tables summarize the expected quantitative data from the proposed experiments. These values are hypothetical but are based on the typical behavior of similar donor-acceptor molecules.

Table 1: Expected Spectroscopic Data in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | 350 | 450 | 7937 |

| Toluene | 2.38 | 355 | 475 | 9021 |

| Dichloromethane | 8.93 | 365 | 510 | 10143 |

| Acetonitrile | 37.5 | 370 | 540 | 11215 |

| Methanol | 32.7 | 368 | 535 | 11042 |

Table 2: Expected Time-Resolved Fluorescence Data

| Solvent | Fluorescence Lifetime (τf) (ns) | Radiative Rate Constant (kr) (x 108 s-1) | Non-radiative Rate Constant (knr) (x 108 s-1) |

| Cyclohexane | 5.2 | 1.5 | 0.42 |

| Toluene | 4.5 | 1.2 | 0.89 |

| Dichloromethane | 3.1 | 0.8 | 2.4 |

| Acetonitrile | 2.0 | 0.5 | 4.5 |

| Methanol | 2.3 | 0.6 | 3.7 |

The expected data illustrates a significant bathochromic shift (red shift) in the emission maximum with increasing solvent polarity, which is a hallmark of ICT. This is accompanied by a decrease in the fluorescence lifetime, suggesting an increase in non-radiative decay pathways in more polar environments.

Visualizing the Investigative Workflow and Logical Relationships

The investigation of ICT in 2-(2,4-dinitrophenoxy)benzaldehyde can be visualized as a logical workflow, from the initial design to the final characterization.

The logical relationship between the molecular structure and the observed photophysical properties can be represented as a signaling pathway, where the initial stimulus (photoexcitation) leads to a series of events culminating in the observed emission.

Conclusion

The investigation of intramolecular charge transfer in 2-(2,4-dinitrophenoxy)benzaldehyde provides a valuable case study for understanding the fundamental principles of photophysics in donor-acceptor systems. The combination of targeted synthesis, comprehensive spectroscopic analysis, and theoretical modeling allows for a detailed characterization of the ground and excited state properties of this molecule. The pronounced sensitivity of its emission to the local environment makes it a promising candidate for the development of advanced materials and chemical sensors. This guide provides a robust framework for researchers to embark on or further their investigations into this and related ICT compounds, with potential applications spanning from materials science to drug discovery.

References

Technical Guide: 2-(2,4-Dinitrophenoxy)benzaldehyde (CAS No. 2363-12-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dinitrophenoxy)benzaldehyde is an aromatic ether derivative with significant potential in various research and development applications. Its unique chemical structure, featuring a benzaldehyde moiety linked to a 2,4-dinitrophenoxy group, imparts distinct reactivity profiles that are of interest in synthetic chemistry and potentially in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known reactivity, serving as a foundational resource for professionals in the field.

Chemical and Physical Properties